molecular formula C14H15NO5S2 B2816502 3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine CAS No. 1797178-74-5

3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine

Cat. No. B2816502
CAS RN: 1797178-74-5
M. Wt: 341.4
InChI Key: ALHLHMRFHJGHKU-UHFFFAOYSA-N
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Description

The compound “3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine” is a complex organic molecule that contains a furan ring, two sulfonyl groups, and an azetidine ring . Furan is a heterocyclic compound with a five-membered ring structure composed of four carbon atoms and one oxygen atom . Sulfonyl groups are functional groups with the structure R-S(=O)2-R’, where R and R’ are organic groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and azetidine rings, and the sulfonyl groups. The furan ring is aromatic and planar, while the azetidine ring is a saturated four-membered ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan ring, which is electron-rich and can undergo electrophilic aromatic substitution reactions . The sulfonyl groups could potentially be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis of Furans and Cyclopentenones

3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine has potential applications in the synthesis of substituted and annulated furans, as well as cyclopentenones. The reaction of related compounds with β-dicarbonyl anions can lead to the formation of 2,3,4-trisubstituted furans in polar solvents through an initial addition-elimination process followed by intramolecular ring closure (Padwa et al., 1992).

Preparation of 2,4-Disubstituted Furan Derivatives

A sulfone-based strategy involving compounds similar to 3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine is utilized for preparing 2,4-disubstituted furans. The process includes treating dibromo-phenylsulfonyl-propene with 1,3-diketones under basic conditions, followed by selective reactions for substituent elaboration and desulfonylation to yield the furans (Haines et al., 2011).

Drug Design and Synthesis

Compounds structurally related to 3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine are used in drug design, particularly in the synthesis of serotonin 5-HT6 receptor antagonists. These compounds show significant activity in receptor binding affinity and functional cellular responses, highlighting their potential in pharmaceutical development (Ivachtchenko et al., 2010).

Antimicrobial and Antioxidant Activities

Certain derivatives of azetidine, akin to 3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine, have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds have shown varying degrees of activity against Gram-positive bacteria and fungi, indicating their potential use in antimicrobial applications (Devi et al., 2010).

Antitumor Activity

Research on derivatives of 3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine has also demonstrated potential antitumor activities. For instance, 5-[(het)arylmethylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-ones, derived from similar structural frameworks, were screened for antitumor activity, showing promising results (Horishny & Matiychuk, 2020).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The study of novel organic compounds like “3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine” can lead to the discovery of new reactions, synthetic methods, or applications in various fields such as medicinal chemistry .

properties

IUPAC Name

1-(benzenesulfonyl)-3-(furan-2-ylmethylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S2/c16-21(17,11-12-5-4-8-20-12)14-9-15(10-14)22(18,19)13-6-2-1-3-7-13/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHLHMRFHJGHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Furan-2-ylmethyl)sulfonyl)-1-(phenylsulfonyl)azetidine

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